N-benzhydryl-2,2-diphenylacetamide

Description

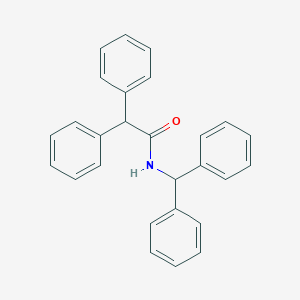

N-Benzhydryl-2,2-diphenylacetamide is a structurally complex amide derivative characterized by a central acetamide core substituted with two phenyl groups at the α-carbon and a benzhydryl (diphenylmethyl) group attached to the nitrogen atom. Its molecular formula is C21H19NO, with a molecular weight of 301.39 g/mol .

For example, 2,2-diphenylacetamide itself is synthesized from diphenylacetic acid and ammonia or via catalytic methods using metal-substituted polyoxometalates . The benzhydryl group is likely introduced through nucleophilic substitution or coupling reactions.

Applications this compound serves as a critical intermediate in the synthesis of pharmacologically active compounds. For instance, derivatives of 2,2-diphenylacetamide are precursors to drugs such as loperamide (an antidiarrheal agent) and darifenacin (a urinary antispasmodic) .

Properties

Molecular Formula |

C27H23NO |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-benzhydryl-2,2-diphenylacetamide |

InChI |

InChI=1S/C27H23NO/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H,28,29) |

InChI Key |

QBXRDPJUNOOKIT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-benzhydryl-2,2-diphenylacetamide and structurally related amides, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Data for this compound and Analogues

Structural and Functional Insights

N,N-Dimethyl-2,2-diphenylacetamide (C16H17NO) The N,N-dimethyl group reduces hydrogen-bonding capacity, increasing hydrophobicity. This property is exploited in herbicides like Diuron, where prolonged soil persistence is desirable .

N-Benzyl-2,2-diphenylacetamide (C21H19NO) The benzyl group may improve blood-brain barrier penetration compared to the benzhydryl analogue, making it a candidate for central nervous system-targeted drugs. No direct biological data are reported in the evidence .

2,2-Diphenylacetamide (C14H13NO) The unsubstituted amide nitrogen allows for hydrogen bonding, which may contribute to its role as an antimycobacterial intermediate. Its crystal structure reveals intermolecular N–H···O interactions stabilizing the lattice .

Research Findings and Trends

- Crystallography : The crystal structure of 2,2-diphenylacetamide reveals a dihedral angle of 84.6°–85.0° between phenyl rings, with N–H···O hydrogen bonds forming an R2<sup>2</sup>(8) motif . Such structural insights guide the design of derivatives with optimized packing and stability.

- Stereoselective Synthesis : Enantioselective reduction of α-keto amides (e.g., 2-oxo-N,2-diphenylacetamide) using Ru and Cu catalysts achieves up to 99% enantiomeric excess , highlighting methodologies applicable to this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.